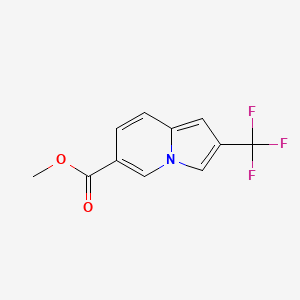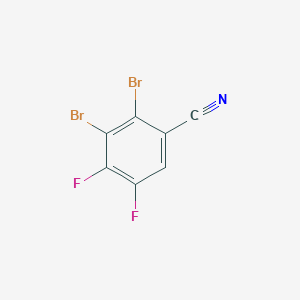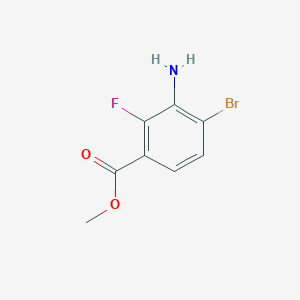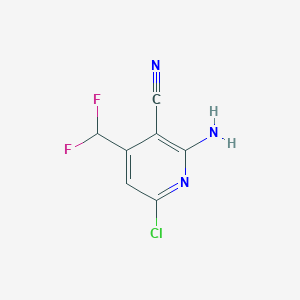
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is a peptide consisting of a sequence of amino acids. This peptide is known for its biological activity and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
The peptide has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The peptide exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The mechanism of action involves binding to these targets, leading to a cascade of cellular events. For example, the peptide may inhibit the interaction between transcription factors, thereby affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH: is similar to other peptides with sequences containing tryptophan, tyrosine, proline, methionine, lysine, histidine, and arginine residues.
This compound: shares structural similarities with peptides involved in cellular signaling and regulation.
Uniqueness
- The unique sequence of This compound contributes to its specific biological activity and potential therapeutic applications.
- The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as DNA or RNA.
This compound , including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propiedades
Fórmula molecular |
C119H193N53O20S |
|---|---|
Peso molecular |
2718.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C119H193N53O20S/c1-193-53-40-86(166-105(186)88(56-67-60-153-75-23-5-3-21-72(67)75)170-108(189)92-35-19-52-172(92)109(190)91(54-65-36-38-70(173)39-37-65)171-93(174)73(122)55-66-59-152-74-22-4-2-20-71(66)74)104(185)157-76(24-6-8-41-120)94(175)156-77(25-7-9-42-121)103(184)168-90(58-69-62-142-64-155-69)107(188)169-89(57-68-61-141-63-154-68)106(187)165-84(32-16-49-149-117(135)136)101(182)163-82(30-14-47-147-115(131)132)99(180)161-80(28-12-45-145-113(127)128)97(178)159-78(26-10-43-143-111(123)124)95(176)158-79(27-11-44-144-112(125)126)96(177)160-81(29-13-46-146-114(129)130)98(179)162-83(31-15-48-148-116(133)134)100(181)164-85(33-17-50-150-118(137)138)102(183)167-87(110(191)192)34-18-51-151-119(139)140/h2-5,20-23,36-39,59-64,73,76-92,152-153,173H,6-19,24-35,40-58,120-122H2,1H3,(H,141,154)(H,142,155)(H,156,175)(H,157,185)(H,158,176)(H,159,178)(H,160,177)(H,161,180)(H,162,179)(H,163,182)(H,164,181)(H,165,187)(H,166,186)(H,167,183)(H,168,184)(H,169,188)(H,170,189)(H,171,174)(H,191,192)(H4,123,124,143)(H4,125,126,144)(H4,127,128,145)(H4,129,130,146)(H4,131,132,147)(H4,133,134,148)(H4,135,136,149)(H4,137,138,150)(H4,139,140,151)/t73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |
Clave InChI |
CHEKUKKHAYMCIJ-BVRAJVGYSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
SMILES canónico |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)

![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)

![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)


